![molecular formula C24H23BrN2O5 B2371706 ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327169-22-1](/img/structure/B2371706.png)

ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

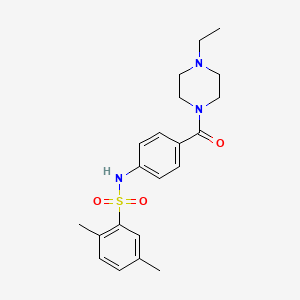

This compound is a complex organic molecule with several functional groups. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals. The presence of the tetrahydrofuran group indicates that this compound might have interesting chemical properties, as tetrahydrofuran is a versatile solvent and a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene ring system is aromatic, which could contribute to the stability of the molecule. The tetrahydrofuran ring is a common motif in organic chemistry and is known for its ability to form stable five-membered rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromo group could be involved in substitution reactions, while the carbonyl group in the chromene ring could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .Applications De Recherche Scientifique

THF Synthesis by CeO Bond Formation:

- Researchers have explored methods for constructing THFs through CeO bond formation. Epoxide opening reactions have been particularly useful in this context .

- Notably, BF3·Et2O resulted in the degradation of the starting compound, while gentle Montmorillonite K-10 acid remained inefficient .

- Haloetherification reactions allow the introduction of halogens into THF rings. These reactions have been valuable for creating diverse THF-containing molecules .

- Allylic and propargylic alkylations provide access to functionalized THFs. These reactions enable the incorporation of various substituents into the THF scaffold .

- Researchers have explored additional nucleophilic substitutions to modify THFs. These reactions contribute to the diversity of THF derivatives .

Environmental Applications

While the compound is primarily studied for its synthetic applications, it’s essential to consider its environmental impact. Unfortunately, specific research on this compound’s environmental behavior is scarce. However, we can explore related areas:

Energy-Efficient Recovery of Tetrahydrofuran:- Tetrahydrofuran (THF) is widely used as a solvent in industrial processes. Researchers have developed energy-efficient triple-column extractive distillation processes to recover THF from industrial effluents, minimizing waste and energy consumption .

Biological Activities

Although limited, some studies have investigated the biological activities of related compounds. Here’s a glimpse:

Antitumor and Cytotoxic Activity:Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. If the compound is new or not well-studied, additional caution would be needed due to the potential for unknown hazards .

Orientations Futures

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, studying its reactions, and investigating any potential biological activity. This could lead to new insights in fields ranging from medicinal chemistry to materials science .

Propriétés

IUPAC Name |

ethyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-3-6-18(12-15)27-23-20(22(28)26-14-19-7-4-10-31-19)13-16-11-17(25)8-9-21(16)32-23/h3,5-6,8-9,11-13,19H,2,4,7,10,14H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZRMRRPLXIVLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)

![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)

![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)